

Application Notes and Protocols for PFK-158 Powder

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and use of **PFK-158**, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Product Information

Name: PFK-158

• Synonyms: ACT-**PFK-158**

• CAS Number: 1462249-75-7

Molecular Formula: C18H11F3N2O

Molecular Weight: 328.29 g/mol

Appearance: White to light yellow solid powder.

Mechanism of Action: PFK-158 is a selective inhibitor of PFKFB3, an enzyme that plays a
key role in glycolysis by producing fructose-2,6-bisphosphate, a potent allosteric activator of
phosphofructokinase-1 (PFK-1).[1] By inhibiting PFKFB3, PFK-158 reduces glycolytic flux,



leading to decreased glucose uptake, ATP production, and lactate release in cancer cells.[2] This metabolic reprogramming can induce apoptosis and autophagy.[2]

Recommended Storage Conditions

Proper storage of **PFK-158** powder is essential to maintain its stability and efficacy. The following table summarizes the recommended storage conditions based on information from various suppliers.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	Recommended for long-term storage.[2]
4°C	2 years	Suitable for shorter- term storage.	
In Solvent	-80°C	6 months	In a suitable solvent such as DMSO. Aliquot to avoid repeated freeze-thaw cycles.
-20°C	1 month	For shorter-term storage of solutions.	

Handling and Solution Preparation

Caution: **PFK-158** is for research use only. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed.

Powder Handling

- PFK-158 powder should be handled in a well-ventilated area.
- Avoid inhalation of the powder and contact with skin and eyes.



 The powder is described as a solid and should be weighed accurately using a calibrated analytical balance.

Preparation of Stock Solutions for In Vitro Use

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing **PFK-158** stock solutions for in vitro experiments.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Materials:
 - PFK-158 powder (MW: 328.29)
 - Anhydrous, high-purity DMSO
 - Sterile, conical-bottom polypropylene or glass vials
 - Calibrated pipettes
- Procedure:
 - 1. Equilibrate the **PFK-158** vial to room temperature before opening to prevent moisture condensation.
 - 2. Weigh out the desired amount of **PFK-158** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.28 mg of **PFK-158**.
 - Add the appropriate volume of DMSO to the PFK-158 powder. For a 10 mM solution, add
 1 mL of DMSO for every 3.28 mg of powder.
 - 4. Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may assist in dissolution, but avoid excessive heat.
 - 5. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
 - 6. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage as recommended in the table above.



Experimental Protocols

The following are generalized protocols for key experiments involving **PFK-158**. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described in studies utilizing **PFK-158** to assess its effect on cancer cell proliferation.

Cell Seeding:

- \circ Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

Treatment with PFK-158:

- Prepare a serial dilution of PFK-158 from your stock solution in a complete growth medium.
- Remove the old medium from the wells and add 100 μL of the medium containing the desired concentrations of PFK-158. Include a vehicle control (medium with the same concentration of DMSO as the highest PFK-158 concentration).
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

- $\circ~$ Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization and Absorbance Reading:



- Carefully remove the medium from each well.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the cell viability against the **PFK-158** concentration to determine the IC₅₀ value.

Western Blot Analysis for PFKFB3 and Autophagy Markers

This protocol allows for the assessment of **PFK-158**'s effect on the expression of its target, PFKFB3, and key autophagy proteins like LC3B and p62.

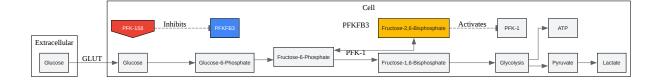
- · Cell Lysis:
 - After treatment with **PFK-158** for the desired time, wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate.
- · Protein Quantification:
 - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.



- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against PFKFB3, LC3B, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Visualizations

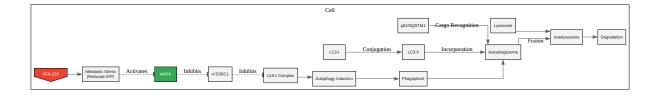
PFK-158 primarily targets the glycolytic pathway and has been shown to induce autophagy. The following diagrams illustrate these pathways.



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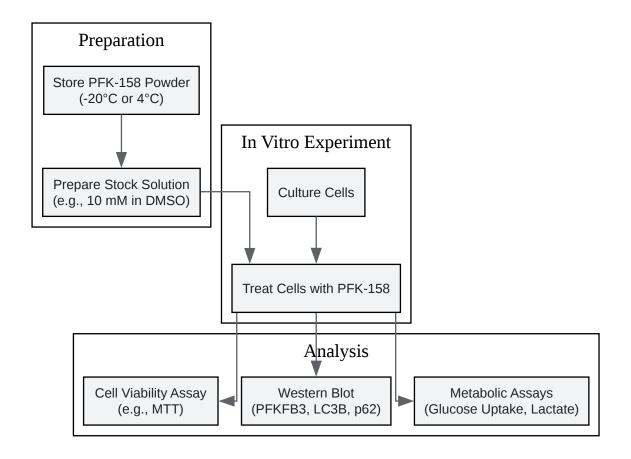
Caption: PFK-158 inhibits PFKFB3, reducing glycolysis.



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Caption: PFK-158 induces autophagy via metabolic stress.





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Caption: General workflow for in vitro **PFK-158** experiments.

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References

- 1. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]



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- To cite this document: BenchChem. [Application Notes and Protocols for PFK-158 Powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610067#recommended-storage-conditions-for-pfk-158-powder]

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